[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a p-tolyloxy acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, often using Cu(I) or Ru(II) as catalysts . The benzofuran moiety can be synthesized using 2-aminophenol as a precursor, which undergoes cyclization reactions under various conditions . The final step involves esterification to attach the p-tolyloxy acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Isoxazole derivatives: Compounds with similar structures that exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is unique due to the combination of its structural features, which confer a range of biological activities and potential applications. The presence of both benzofuran and isoxazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14-6-8-17(9-7-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-4-2-3-5-18(15)26-19/h2-11H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFSPTXZQPCEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.